5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyrazole ring substituted with a trifluoromethyl group and a phenyl-substituted oxadiazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride under reflux conditions in a mixture of methanol and water.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of the appropriate hydrazide with a carboxylic acid derivative under acidic conditions.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings through a condensation reaction, typically using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Dehydrating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)
Major Products Formed
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted pyrazoles and oxadiazoles
Scientific Research Applications
Chemistry
In chemistry, 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. It has shown activity against various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A key intermediate in the synthesis of the target compound.
3-phenyl-1,2,4-oxadiazole: Another building block used in the synthesis.
Uniqueness
The uniqueness of 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-3-phenyl-1,2,4-oxadiazole lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H9F3N4O |
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Molecular Weight |
294.23 g/mol |
IUPAC Name |
5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H9F3N4O/c1-20-9(7-10(18-20)13(14,15)16)12-17-11(19-21-12)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
SNYNDJIDSGVLEH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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